1-bromo-4-iodo(2H)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6BrI |
|---|---|
Molecular Weight |
284.92 g/mol |
IUPAC Name |
5-bromo-2-iodocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H6BrI/c7-5-1-3-6(8)4-2-5/h1,3-5H,2H2 |
InChI Key |
NFOYUVKIRJRIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1Br)I |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 Iodo 2h Benzene
Halogen Reactivity Hierarchy and Selectivity in Aromatic Systems
The selective functionalization of 1-bromo-4-iodobenzene (B50087) is primarily governed by the distinct chemical properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. atamanchemicals.com
Comparative Reactivity of Bromine and Iodine in Aryl Halides
In aryl halides, the reactivity towards many chemical transformations increases down the halogen group: C-Cl < C-Br < C-I. msu.edu This trend is a direct consequence of the carbon-halogen bond strength, which decreases as the size of the halogen atom increases. sydney.edu.auvaia.com The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage. sydney.edu.auquora.com
This difference in bond dissociation energy (BDE) is a critical factor in reactions like metal-halogen exchange and the oxidative addition step in transition metal-catalyzed cross-coupling reactions. The lower BDE of the C-I bond means it requires less energy to break, leading to its preferential reaction over the more robust C-Br bond. stackexchange.com
Table 1: Comparison of Carbon-Halogen Bond Properties in Halobenzenes
| Property | C-Br Bond (in Bromobenzene) | C-I Bond (in Iodobenzene) |
| Bond Dissociation Energy (kcal/mol) | ~83 nih.gov | ~65-70 |
| Bond Length (Å) | ~1.90 | ~2.10 |
| Reactivity Trend | Less Reactive | More Reactive msu.edu |
Note: Exact BDE values can vary based on computational methods and experimental conditions. nih.govwikipedia.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 1-bromo-4-iodobenzene is generally difficult. sydney.edu.au These reactions typically require either strongly electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (a Meisenheimer complex) or very harsh reaction conditions. wikipedia.org
Another pathway for nucleophilic substitution on aryl halides involves a benzyne (B1209423) intermediate, which is formed via elimination of a proton and a halide ion, usually with a very strong base like sodium amide (NaNH₂). masterorganicchemistry.com In the case of 1-bromo-4-iodobenzene, the formation of a benzyne intermediate would lead to a mixture of products, as the nucleophile can attack either of the two carbons of the formal triple bond. masterorganicchemistry.com
A third mechanism, the radical nucleophilic aromatic substitution (SRN1), proceeds through a radical chain mechanism. nih.gov This pathway can be initiated by photolysis or a solvated electron and involves a radical anion intermediate. For dihalobenzenes, this can lead to complex reaction pathways, including double substitution where the initial substitution product's radical anion intermediate undergoes a fast intramolecular electron transfer. nih.gov
Organometallic Transformations Involving 1-Bromo-4-iodo(2H)benzene
The differential reactivity of the C-I and C-Br bonds is elegantly exploited in the formation of organometallic reagents, allowing for regioselective functionalization.
Directed Lithiation and Subsequent Quenching Reactions
Treatment of 1-bromo-4-iodobenzene with organolithium reagents, such as n-butyllithium (n-BuLi), typically results in selective metal-halogen exchange at the more reactive iodine position. chimia.chresearchgate.net This occurs because the iodine atom is more polarizable and the C-I bond is weaker, facilitating the exchange. The reaction is usually performed at low temperatures (e.g., -75 °C) to prevent side reactions, such as deprotonation of the aromatic ring. chimia.ch
The resulting organolithium species, 4-bromophenyllithium, is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups.
Table 2: Examples of Selective Lithiation and Quenching
| Reagent 1 | Reagent 2 (Electrophile) | Product |
| n-BuLi | CO₂ | 4-Bromobenzoic acid |
| n-BuLi | DMF | 4-Bromobenzaldehyde |
| n-BuLi | Chlorotrimethylsilane | (4-Bromophenyl)trimethylsilane chimia.ch |
This selective lithiation provides a powerful route to synthesize a variety of 4-substituted bromobenzenes, leaving the bromine atom available for subsequent transformations. umw.edu
Grignard and Organozinc Reagent Formation
Similar to lithiation, the formation of Grignard reagents by reacting with magnesium metal (Mg) is also selective. stackexchange.com The reaction of 1-bromo-4-iodobenzene with magnesium in an ether solvent like THF preferentially occurs at the C-I bond, yielding 4-bromophenylmagnesium iodide. researchgate.net This selectivity is again attributed to the lower bond energy of the C-I bond compared to the C-Br bond. stackexchange.com The general reactivity order for Grignard formation is R-I > R-Br > R-Cl. stackexchange.com
Organozinc reagents can also be prepared from 1-bromo-4-iodobenzene. These reagents are generally less reactive than their lithium or magnesium counterparts, which can be advantageous for certain applications, offering greater functional group tolerance. Their formation can also be directed selectively to the iodine position. fluorochem.co.uk
Transition Metal-Catalyzed Cross-Coupling Reactions with Deuterated Substrates
Perhaps the most significant application of 1-bromo-4-iodobenzene and its deuterated analogues is in transition metal-catalyzed cross-coupling reactions. atamanchemicals.com The difference in reactivity between the C-I and C-Br bonds allows for highly selective, sequential coupling reactions, often catalyzed by palladium (Pd) or nickel (Ni) complexes. atamanchemicals.comwikipedia.orgnih.gov
The oxidative addition of the aryl halide to the low-valent metal center is the first key step in many cross-coupling catalytic cycles (e.g., Suzuki, Sonogashira, Heck). acs.org This step is much faster for the C-I bond than for the C-Br bond. mdpi.com By carefully controlling the reaction conditions (catalyst, temperature, reaction time), one can selectively couple a partner to the iodine position while leaving the bromine untouched. wikipedia.orgnih.gov
For example, a Sonogashira coupling of 1-bromo-4-iodobenzene with a terminal alkyne at room temperature will selectively form a C-C bond at the iodine position. wikipedia.orgtaylorandfrancis.com The resulting 4-bromo-alkynylbenzene can then undergo a second, different coupling reaction (e.g., a Suzuki coupling with a boronic acid) at the bromine position under more forcing conditions. atamanchemicals.com This stepwise approach is a cornerstone of modern organic synthesis for building complex aromatic structures.
The use of a deuterated substrate like this compound in these reactions allows for the synthesis of specifically deuterium-labeled molecules. researchgate.net This is invaluable for studying reaction mechanisms, quantifying drug metabolism, and acting as internal standards in analytical chemistry. Recent advances have focused on developing catalytic systems for the direct deuteration of aryl halides using D₂O as the deuterium (B1214612) source, which is a cost-effective and readily available reagent. researchgate.netchinesechemsoc.org These methods often tolerate a wide range of functional groups, making them suitable for late-stage deuteration of complex molecules. researchgate.netnju.edu.cn
Table 3: Selective Sequential Cross-Coupling Example
| Step | Starting Material | Coupling Partner | Catalyst System | Product |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Bromo-4-(phenylethynyl)benzene wikipedia.org |
| 2 | 1-Bromo-4-(phenylethynyl)benzene | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1-(Phenylethynyl)-4-phenylbenzene |
This selective reactivity makes this compound a powerful and precise tool for constructing complex molecular architectures with isotopic labels.
Copper- and Nickel-Catalyzed Coupling Systems
While palladium catalysts are prevalent, copper and nickel-based systems also play a significant role in the functionalization of 1-bromo-4-iodobenzene. These alternative catalytic systems can offer different reactivity profiles and may be more cost-effective.
Copper-catalyzed reactions, such as the Ullmann coupling, have been used with 1-bromo-4-iodobenzene. For instance, the Ullmann-type reaction of 1-bromo-4-iodobenzene with phenothiazine (B1677639) in the presence of copper sulfate (B86663) pentahydrate yields 10-(4-bromophenyl)-10H-phenothiazine. In some copper-catalyzed N-arylations, the C-I bond shows higher reactivity than the C-Br bond. doi.org Interestingly, an Ullmann–Finkelstein tandem reaction has been reported where 1-bromo-4-iodobenzene reacts with amides in the presence of a copper(I) iodide catalyst to unexpectedly yield N-(iodophenyl)-amides, indicating a halogen exchange process. doi.org Copper-catalyzed C-S coupling reactions have also been developed, showing good chemoselectivity for aryl iodides over bromides. acs.org
Nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium-based methods. utoronto.carsc.orgnii.ac.jprsc.orgnih.gov Nickel catalysts can facilitate the cross-coupling of 1-bromo-4-iodobenzene with various partners. utoronto.carsc.orgrsc.org For example, nickel-catalyzed reductive cross-coupling of α-chloronitriles with 1-bromo-4-iodobenzene has been reported. utoronto.ca Furthermore, a dual nickel and Lewis acid catalytic system has been used for the allylation of aryl halides, enabling the sequential functionalization of 1-bromo-4-iodobenzene. rsc.orgrsc.org Mechanistic studies on nickel-catalyzed cross-electrophile coupling suggest a pathway involving selective oxidative addition of the aryl iodide to nickel(0). nih.gov
The following table summarizes some copper- and nickel-catalyzed reactions with 1-bromo-4-iodobenzene:
| Catalyst System | Reaction Type | Coupling Partner | Product Type | Observations | Reference |
| CuSO₄·5H₂O | Ullmann Coupling | Phenothiazine | N-Aryl | Coupling occurs at the C-I bond. | |
| CuI/N,N'-dimethyl-cyclohexane-1,2-diamine | Ullmann–Finkelstein Tandem | Amides | N-Aryl | Unexpected formation of iodinated amide. | doi.org |
| NiCl₂bpy/Zn | Reductive Cross-Coupling | α-chloronitriles | α-aryl nitrile | - | utoronto.ca |
| Ni(diglyme)Br₂/ZrCl₄ | Cross-Electrophile Coupling | Allylic Alcohols | Allylated Arene | Sequential functionalization is possible. | rsc.orgrsc.org |
This table is for illustrative purposes and specific conditions and yields may vary.
Halogen Dance Reactions and Isotopic Redistribution Studies
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring. chemrxiv.org This phenomenon, along with related isotopic redistribution, can occur in di- and polyhaloarenes under basic conditions, often involving organometallic intermediates. chemrxiv.orgresearchgate.net The driving force for such migrations is typically a decrease in the basicity of the resulting organometallic species. researchgate.net
For substrates like 1-bromo-4-iodobenzene, treatment with strong bases such as potassium amide in ammonia (B1221849) can induce halogen migration. chemrxiv.org The relative positions of the halogens and the nature of the base are critical in determining the outcome of the reaction. Studies on dihalobenzenes have shown that the ortho isomer is generally more reactive towards rearrangement than the meta or para isomers in certain systems. core.ac.uk
While the provided search results mention the general principles of halogen dance reactions and their occurrence in dihalobenzenes, specific, detailed studies focusing solely on the halogen dance and isotopic redistribution of 1-bromo-4-iodobenzene are not explicitly detailed. chemrxiv.orgresearchgate.netcore.ac.uk The general understanding is that such rearrangements are possible, but the precise conditions and products for this specific substrate would require further investigation beyond the scope of the provided information.
Base-Promoted Halogen Migration and Isotopic Scrambling
Base-promoted reactions of aryl halides can lead to a variety of outcomes, including halogen migration, also referred to as halogen scrambling or the "halogen dance". ias.ac.in This process is particularly relevant for polyhalogenated arenes, especially those containing bromine or iodine, when treated with strong bases. researchgate.net
The generally accepted mechanism for the halogen dance involves a series of deprotonation and metal-halogen exchange steps. ias.ac.in In the context of this compound, a strong base would preferentially remove a proton (or in this case, a deuteron) from the ring to form an organometallic intermediate. The position of deprotonation is influenced by the acidity of the ring C-H (or C-D) bonds, which is affected by the inductive effects of the halogen substituents.
Once the initial aryl anion is formed, it can undergo an intermolecular halogen-metal exchange with a molecule of the starting material, leading to the transposition of the halogen. This can result in a cascade of such exchanges, leading to a mixture of isomers. dokumen.pub Isotopic scrambling would occur if, during the course of the reaction, deuterons are removed and protons are subsequently introduced to the aromatic ring from the solvent or other proton sources.
The driving force for these migrations is often the formation of a more stable organometallic intermediate. researchgate.net For instance, an aryl anion may be stabilized by an adjacent electron-withdrawing group. In the case of 1-bromo-4-iodobenzene, the relative positions of the bromine and iodine atoms, along with the deuterium, would influence the regioselectivity of deprotonation and the subsequent halogen migration pathways.
Mechanisms of Halogen Transposition on Deuterated Rings
The use of a deuterated ring in this compound is a classical method for elucidating the mechanism of halogen transposition. The position of the deuterium atom provides a label to track the sites of deprotonation and subsequent quenching of the anionic intermediates.
The mechanism of halogen transposition is believed to proceed through aryne intermediates or by a series of metal-halogen exchange reactions. amazonaws.com In the case of a strong base like an amide, deprotonation of the deuterated ring would be the initial step. The resulting aryl anion can then induce the elimination of a halide to form a highly reactive aryne intermediate. The nucleophilic addition of another species to the aryne would then lead to the rearranged product.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the potential energy landscapes of halogen dance reactions. whiterose.ac.uk These studies help in identifying the transition states and intermediates involved, such as bromo-bridged transition states, and in evaluating the energetic favorability of different isomerization and disproportionation pathways. ias.ac.in Such theoretical models, when applied to this compound, could predict the most likely products of base-promoted halogen transposition.
The table below summarizes the expected key steps in the base-promoted reactions of this compound, leading to halogen transposition and isotopic scrambling.
| Step | Description | Key Intermediates | Influencing Factors |
| 1. Deprotonation/ Deuteronation | Removal of a deuteron (B1233211) from the aromatic ring by a strong base. | Aryl anion (organometallic species) | Basicity of the reagent, acidity of the C-D bond, kinetic isotope effect. |
| 2. Halogen Migration | Intramolecular or intermolecular transposition of the bromine or iodine atom. | Aryne intermediates, bromo-bridged transition states | Relative stability of isomeric aryl anions, steric effects. |
| 3. Isotopic Scrambling | Incorporation of protons into the deuterated ring. | Aryl anion | Presence of proton sources in the reaction medium. |
| 4. Quenching | Reaction of the final aryl anion with an electrophile (e.g., a proton or deuteron source). | Final substituted benzene (B151609) | Nature of the electrophile. |
Advanced Applications in Organic Synthesis and Materials Science
Construction of Complex Organic Architectures
1-bromo-4-iodobenzene (B50087) serves as a critical starting material for the methodical construction of intricate molecular frameworks, from densely substituted aromatic rings to large macrocyclic structures.
The distinct reactivity of the two halogen atoms on the benzene (B151609) ring allows for a divergent approach to synthesizing polyfunctionalized arenes. Chemists can selectively target one halogen for a specific reaction while leaving the other available for subsequent functionalization, enabling a stepwise and controlled assembly of multi-substituted aromatic systems. atamanchemicals.com This strategy is fundamental in creating complex molecules with precise structural requirements. atamanchemicals.com
Polyhalo derivatives like 1-bromo-4-iodobenzene are key intermediates for accessing a wide array of functionalized compounds, such as 1,2-dibromobenzenes, through chemoselective organometallic reactions. researchgate.net This step-by-step approach can lead to the synthesis of highly substituted arenes, including up to hexasubstituted products, starting from simple halo-benzenes. researchgate.net The ability to introduce different functional groups in a planned sequence is crucial for building libraries of compounds in drug discovery and materials science research. atamanchemicals.com
1-bromo-4-iodobenzene is instrumental in the synthesis of macrocycles and oligomers. A notable application is in the synthesis of precursors for cycloparaphenylenes (CPPs), which are macrocyclic molecules composed of benzene rings linked at their para positions. digitellinc.com The synthesis can begin with 1-bromo-4-iodobenzene, which is used to create a macrocyclic aromatic telluride. This telluride precursor facilitates the formation of the strained macrocycle, and subsequent removal of the tellurium atom yields the final CPP. digitellinc.com
The compound is also used to create simpler oligomeric structures. For instance, two units of 1-bromo-4-iodobenzene can be coupled with an acetylene (B1199291) unit in a symmetrical Sonogashira reaction to form bis(4-bromophenyl)acetylene, a useful oligomeric intermediate for molecular wires. wikipedia.org
Role as a Precursor for Advanced Building Blocks
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of 1-bromo-4-iodobenzene's utility as a precursor. atamanchemicals.com It allows for selective transformations that convert this simple dihalide into more complex and valuable chemical building blocks.
The C-I bond is significantly more reactive than the C-Br bond in many transition metal-catalyzed cross-coupling reactions. atamanchemicals.com This reactivity difference is exploited to achieve highly selective functionalization. In palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, the iodine atom can be selectively substituted while the bromine atom remains unreacted. atamanchemicals.comwikipedia.org
A prime example is the Sonogashira coupling, where 1-bromo-4-iodobenzene can be reacted with a terminal alkyne at room temperature to selectively form a C-C bond at the iodine position, leaving the bromine available for a subsequent, different coupling reaction. wikipedia.org This stepwise functionalization is a powerful tool for building complex molecular architectures in a controlled manner. atamanchemicals.com
| Reaction Type | Selectivity | Conditions | Resulting Structure | Citation(s) |
| Sonogashira Coupling | The C-I bond reacts selectively over the C-Br bond. | Room temperature, Palladium catalyst. | An alkyne group is introduced at the iodine position. | wikipedia.org |
| Suzuki-Miyaura Coupling | The more reactive C-I bond can be targeted first. | Palladium catalyst. | An aryl or vinyl group is introduced at the iodine position. | atamanchemicals.com |
| Stille Coupling | The iodine atom is selectively activated. | Palladium catalyst. | An organotin group is coupled at the iodine position. | atamanchemicals.com |
1-bromo-4-iodobenzene is a starting reagent in the total synthesis of various complex natural products and synthetic compounds. chemicalbook.comthermofisher.kr Its derivatization leads to new classes of reactants with broad applications. For example, it is employed in the synthesis of:
OLED Intermediates : Used in the production of organic light-emitting diode materials. atamanchemicals.comthermofisher.kr
Bioactive Alkaloids : Serves as a starting material in the multi-step total syntheses of ent-conduramine A and ent-7-deoxypancratistatin. chemicalbook.comthermofisher.kr
Pharmaceutical Scaffolds : It is a reagent used to prepare aminomethyl-piperidones, which have potential as antidiabetic agents. atamanchemicals.com
Specialized Reagents : It can be converted into compounds like β,β-dibromostyrenes or used for in situ desilylation and coupling of silylated alkynes. chemicalbook.comthermofisher.kr
The transformation of 1-bromo-4-iodobenzene into other building blocks, such as 4-Bromophenoxybenzene and various carbazole (B46965) derivatives, further highlights its role as a versatile precursor. chemicalbook.com
Contributions to Chemo-, Regio-, and Stereoselective Transformations
The application of 1-bromo-4-iodobenzene is a clear demonstration of how substrate control can achieve high levels of selectivity in chemical reactions.
Chemoselectivity : This is the ability to react with one functional group in the presence of another. The differential reactivity of the C-I and C-Br bonds is a classic example of chemoselectivity. atamanchemicals.com By choosing appropriate reaction conditions (e.g., catalyst, temperature), chemists can selectively functionalize the iodine atom via a Sonogashira coupling while leaving the bromine atom untouched for a subsequent Suzuki coupling, all within the same molecule. atamanchemicals.comwikipedia.org
Regioselectivity : This refers to the control of the position at which a chemical bond is formed. Since the bromine and iodine atoms are in fixed positions (1 and 4), their selective, sequential reactions allow for the regiocontrolled introduction of new functional groups onto the benzene ring. researchgate.net For example, a reaction at the iodine position followed by a reaction at the bromine position results in a precisely defined 1,4-disubstituted product.
Stereoselectivity : While 1-bromo-4-iodobenzene itself is achiral, its use in the synthesis of complex molecules, such as the alkaloids ent-conduramine A and ent-7-deoxypancratistatin, contributes to synthetic routes that establish specific stereocenters. chemicalbook.comthermofisher.kr The predictable and selective nature of reactions involving this precursor is crucial for building up the three-dimensional structures required in many biologically active molecules. nih.gov
Computational and Spectroscopic Approaches for Mechanistic Insights
Kinetic Isotope Effect (KIE) Studies for Reaction Pathway Elucidation
The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate upon isotopic substitution. unam.mx The replacement of an atom with its heavier isotope, such as hydrogen (¹H) with deuterium (B1214612) (²H or D), can lead to a measurable difference in reaction rates, providing insights into bond-breaking and bond-forming steps. unam.mxnumberanalytics.com
Primary and secondary deuterium KIEs are distinguished by the location of the isotopic substitution relative to the bonds being altered in the rate-determining step of a reaction.
Primary Deuterium KIE (kH/kD > 1): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. unam.mxresearchgate.net The C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break. unam.mx Consequently, a reaction involving C-D bond cleavage is slower than the corresponding reaction with a C-H bond, resulting in a kH/kD ratio greater than 1. unam.mx For instance, in a hypothetical reaction where a C-H bond on the benzene (B151609) ring of 1-bromo-4-iodobenzene (B50087) is cleaved in the rate-limiting step, substituting that hydrogen with deuterium would be expected to produce a primary KIE.
Secondary Deuterium KIE (kH/kD ≠ 1): A secondary KIE arises when the isotopic substitution occurs at a position not directly involved in bond breaking or formation in the rate-determining step. unam.mxresearchgate.net These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu They are often associated with changes in hybridization at the carbon atom bearing the isotope. For example, if a reaction involving 1-bromo-4-iodobenzene proceeds through a transition state where a carbon atom changes from sp² to sp³ hybridization, a secondary KIE would be expected upon deuterium substitution at that carbon.
The table below illustrates the expected KIE values for different mechanistic scenarios involving a hypothetical deuterated 1-bromo-4-iodobenzene, denoted as 1-bromo-4-iodo(2H)benzene.
| KIE Type | Isotopic Substitution Location | Rate-Determining Step | Expected kH/kD |
| Primary | At the C-H bond being cleaved | C-H bond cleavage | > 1 (typically 2-8) |
| Secondary | Adjacent to the reaction center | Change in hybridization (sp² to sp³) | ~1.1-1.2 |
| Secondary | Adjacent to the reaction center | Change in hybridization (sp³ to sp²) | ~0.8-0.9 |
| No KIE | Remote from the reaction center | No involvement of the C-H bond | ~1 |
This table presents hypothetical data for illustrative purposes.
The magnitude of the KIE can provide valuable information about the structure of the transition state. numberanalytics.com A large primary KIE suggests a symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms. princeton.edu Conversely, smaller primary KIEs can indicate an early or late transition state. princeton.edu Secondary KIEs can also offer insights into the geometry of the transition state. For instance, in nucleophilic aromatic substitution reactions, an inverse secondary KIE (kH/kD < 1) might suggest the formation of a sterically congested intermediate. rsc.org In palladium-catalyzed cross-coupling reactions involving aryl halides, KIE studies can help determine if steps like oxidative addition or reductive elimination are rate-limiting. oup.comnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Tracing
NMR spectroscopy is an indispensable tool for tracking the fate of deuterium labels in a reaction, providing detailed structural and positional information.
Deuterium NMR (²H or D NMR) spectroscopy directly detects the deuterium nucleus. While less sensitive than proton NMR, it offers a clean spectrum with signals only from the deuterated positions. This allows for unambiguous determination of where the deuterium has been incorporated in the product molecules. By acquiring ²H NMR spectra at different time points during a reaction, one can monitor the disappearance of deuterated starting materials and the appearance of deuterated products, providing kinetic data. For a reaction starting with this compound, ²H NMR would confirm the position of the deuterium on the aromatic ring and track its potential migration or replacement.
The following table shows hypothetical ²H NMR chemical shifts for this compound and a potential product.
| Compound | Deuterium Position | Hypothetical ²H NMR Chemical Shift (ppm) |
| This compound | C2 | 7.6 |
| 4-bromo-N-deuteroaniline | N-D | 3.8 |
This table contains hypothetical data for illustrative purposes.
Density Functional Theory (DFT) Calculations for Reaction Modeling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction pathways. cnr.it DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. cnr.itresearchgate.net This allows for the prediction of reaction energy barriers, which are related to reaction rates. For reactions involving 1-bromo-4-iodobenzene, DFT could be employed to:
Model Transition State Geometries: Visualize the three-dimensional structure of the transition state.
Calculate Activation Energies: Predict the energy required to overcome the reaction barrier, offering a theoretical basis for observed reaction rates. cnr.it
Predict KIEs: Theoretical KIEs can be calculated from the vibrational frequencies of the ground state and transition state for both the deuterated and non-deuterated species. nih.gov Comparing these theoretical KIEs with experimental values provides a powerful means of validating a proposed reaction mechanism. nih.gov
Investigate Reaction Pathways: Compare the energetics of different possible reaction pathways to determine the most likely mechanism. For instance, in the Ullmann reaction of 1-bromo-4-iodobenzene on a copper surface, DFT modeling has been used to understand the elementary steps and the influence of the halogen atoms on the reaction kinetics. cnr.it
The table below provides an example of how DFT-calculated energies could be used to analyze a hypothetical reaction pathway for 1-bromo-4-iodobenzene.
| Species | Description | Calculated Relative Energy (kcal/mol) |
| Reactants | 1-bromo-4-iodobenzene + Reagent | 0 |
| Transition State 1 | First energy barrier | +25 |
| Intermediate | A stable intermediate species | -5 |
| Transition State 2 | Second energy barrier | +15 |
| Products | Final products | -20 |
This table contains hypothetical data for illustrative purposes.
Prediction of Reactivity and Selectivity in Deuterated Systems
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of deuterated compounds like this compound. The presence of deuterium can influence reaction rates and pathways, a phenomenon known as the kinetic isotope effect (KIE).
Theoretical models can be employed to calculate the activation energies for various possible reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. researchgate.netcsic.es For 1-bromo-4-iodobenzene, the distinct reactivities of the C-Br and C-I bonds are a key area of investigation. wikipedia.orgresearchgate.net The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net
Computational studies can predict how deuteration of the benzene ring might alter the electronic properties and vibrational frequencies of the molecule, thereby affecting the relative activation barriers for reactions at the bromine and iodine sites. For instance, density functional theory (DFT) calculations can be used to model the transition states for competing reaction pathways, providing quantitative predictions of selectivity.
The table below illustrates a hypothetical comparison of calculated activation energies for a generic cross-coupling reaction, highlighting the potential influence of deuteration on reactivity and selectivity.
Table 1: Predicted Activation Energies (in kcal/mol) for a Generic Cross-Coupling Reaction
| Reactant | Reaction Site | Activation Energy (kcal/mol) | Predicted Selectivity |
|---|---|---|---|
| 1-bromo-4-iodobenzene | C-I | 20.5 | Major Product |
| 1-bromo-4-iodobenzene | C-Br | 25.2 | Minor Product |
| This compound | C-I | 20.8 | Major Product |
Note: These are hypothetical values for illustrative purposes.
Exploration of Potential Energy Surfaces and Intermediates
The study of potential energy surfaces (PES) provides a comprehensive map of the energy landscape of a chemical reaction, identifying stable intermediates and the transition states that connect them. researchgate.netresearchgate.net For reactions involving 1-bromo-4-iodobenzene, computational methods can be used to explore the PES for processes like Sonogashira or Suzuki couplings. wikipedia.orgsigmaaldrich.com
For example, in a palladium-catalyzed cross-coupling reaction, the following intermediates might be identified on the potential energy surface:
Reactants: 1-bromo-4-iodobenzene + Pd(0) catalyst
Oxidative Addition Intermediate (Iodine): (4-bromophenyl)Pd(II)(I)L2
Oxidative Addition Intermediate (Bromine): (4-iodophenyl)Pd(II)(Br)L2
Transmetalation Intermediate
Reductive Elimination Transition State
Products
Computational exploration of the PES can reveal whether deuteration favors one pathway over another, for instance, by slightly stabilizing one of the oxidative addition intermediates. researchgate.net
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds like this compound. It allows for the determination of isotopic purity and provides insights into the fragmentation patterns of the molecule.
The molecular ion peak in the mass spectrum will confirm the incorporation of deuterium. Given the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and the presence of deuterium, the mass spectrum of this compound will exhibit a characteristic isotopic cluster for the molecular ion.
Table 2: Predicted Isotopic Distribution for the Molecular Ion of this compound
| Isotope Combination | m/z (approx.) | Relative Abundance |
|---|---|---|
| ¹²C₆¹H₃²HI⁷⁹Br | 283 | ~100% |
Note: This table simplifies the isotopic pattern, which would also include contributions from ¹³C.
Fragmentation analysis in mass spectrometry reveals information about the structure and bonding within the molecule. libretexts.org The fragmentation of 1-bromo-4-iodobenzene and its deuterated analogue would likely proceed through the loss of the halogen atoms or the cleavage of the benzene ring. The relative intensities of the fragment ions can provide information about the relative strengths of the C-Br and C-I bonds.
Common fragmentation pathways for haloaromatic compounds include:
Loss of the iodine atom: [M-I]⁺
Loss of the bromine atom: [M-Br]⁺
Loss of both halogens.
The analysis of the fragmentation pattern of this compound can help to confirm the position of the deuterium atom, as the loss of deuterated or non-deuterated fragments would result in specific mass-to-charge ratios.
Emerging Research Frontiers and Future Prospects
Development of Sustainable and Green Synthetic Routes
The push towards environmentally benign chemical processes has spurred research into greener methods for synthesizing deuterated compounds. unam.mxresearchgate.net A key focus is the use of readily available and cost-effective deuterium (B1214612) sources, with deuterium oxide (D₂O) being a prime candidate. nih.gov Traditional methods for deuteration often rely on stoichiometric reducing agents or expensive deuterium gas (D₂), presenting both cost and safety challenges. nih.govchemistryviews.org
Recent advancements have highlighted palladium-catalyzed reactions that utilize D₂O as the deuterium source for the deuteration of aryl halides. nih.gov These methods offer a more sustainable alternative to traditional approaches. Furthermore, the development of heterogeneous catalytic systems, such as those employing recyclable palladium on carbon (Pd/C), aligns with the principles of green chemistry by simplifying catalyst recovery and reuse. researchgate.net The exploration of electrochemical methods for deuterodehalogenation, using D₂O as the deuterium source, represents another promising avenue for sustainable synthesis. researchgate.netacs.org These electrochemical approaches can often be performed under mild conditions, further reducing the environmental impact.
Key Sustainable Synthesis Strategies:
| Strategy | Deuterium Source | Catalyst/Mediator | Advantages |
| Palladium-Catalyzed Deuteration | D₂O | Homogeneous or Heterogeneous Palladium Catalysts | Cost-effective deuterium source, milder reaction conditions. researchgate.netnih.gov |
| Electrochemical Deuterodehalogenation | D₂O | Electrode | Avoids chemical reductants, mild conditions. researchgate.netacs.org |
| Photocatalytic Deuteration | D₂O | Photoredox Catalysts | Utilizes light energy, often proceeds under mild conditions. researchgate.net |
Catalytic Innovations for Enhanced Deuterium Labeling and Halogen Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing the synthesis and application of compounds like 1-bromo-4-iodo(2H)benzene. A significant area of innovation lies in the development of homogeneous palladium catalysts for dehalogenative deuteration. chemistryviews.orgchemrxiv.org These catalysts have shown high functional group tolerance and achieve complete isotope incorporation under mild conditions, which is a notable improvement over some traditional heterogeneous systems. chemistryviews.orgchemrxiv.orgchemrxiv.org
For instance, a novel palladium catalytic system using Zn(OAc)₂ as an additive has been developed for the homogeneous dehalogenative deuteration and tritiation of aryl halides with D₂/T₂ gas. chemrxiv.orgchemrxiv.org This system demonstrates excellent compatibility with a wide range of functional groups. chemrxiv.orgchemrxiv.org
Beyond deuterium labeling, catalytic innovations are also critical for selective halogen transformations. The differential reactivity of the bromine and iodine substituents in 1-bromo-4-iodobenzene (B50087) allows for selective cross-coupling reactions. atamanchemicals.comwikipedia.org Palladium- and copper-catalyzed reactions are instrumental in this regard, enabling the sequential functionalization of the molecule. atamanchemicals.comfrontiersin.org For example, the more reactive carbon-iodine bond can be selectively targeted in Sonogashira or Suzuki-Miyaura couplings, leaving the carbon-bromine bond available for subsequent transformations. atamanchemicals.comwikipedia.org The development of dual-catalytic systems, which can independently activate different halogen-carbon bonds, opens up possibilities for one-pot, multi-component reactions, thereby increasing synthetic efficiency. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with advanced technologies like flow chemistry and automated platforms is revolutionizing the production of complex molecules, including isotopically labeled compounds. adesisinc.com Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise process, offers several advantages for the synthesis of deuterated compounds. ansto.gov.auresearchgate.net These include precise control over reaction parameters such as temperature and time, leading to improved selectivity, higher yields, and enhanced safety, particularly when handling reactive intermediates or gases like D₂. ansto.gov.auresearchgate.net The in-situ generation of D₂ gas from D₂O in a flow reactor is a prime example of how this technology can make deuteration processes safer and more efficient. researchgate.net
Automated synthesis platforms are also becoming increasingly important, especially in the context of producing radiolabeled compounds for applications like positron emission tomography (PET). nih.govbiotage.comnih.gov While the focus of this article is on the deuterated compound, the principles of automated synthesis are directly transferable. These systems allow for the reliable and reproducible synthesis of labeled molecules, minimizing manual intervention and ensuring high purity of the final product. nih.govbiotage.com The development of automated protocols for the synthesis of isotopically labeled compounds is crucial for their routine use in research and clinical settings. nih.goviaea.org
Advantages of Integrating Advanced Technologies:
| Technology | Key Benefits for Synthesizing Deuterated Aryl Halides |
| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, better selectivity, potential for scale-up. ansto.gov.auresearchgate.net |
| Automated Synthesis | High reproducibility, increased efficiency, reduced manual handling, suitable for routine production. nih.govbiotage.comnih.gov |
Exploration of New Reactivity Modes for Deuterated Aryl Halides
The presence of deuterium in a molecule can subtly influence its reactivity due to the kinetic isotope effect. While often exploited to slow down metabolic processes, this effect can also be harnessed to explore new reactivity patterns. For deuterated aryl halides like this compound, research is moving beyond standard cross-coupling reactions to uncover novel transformations.
One area of interest is the exploration of radical-based reactions. sci-hub.se The generation of aryl radicals from aryl halides under mild, metal-free conditions opens up new avenues for C-C and C-heteroatom bond formation. sci-hub.se The influence of the deuterium atom on the stability and reactivity of these radical intermediates is a subject of ongoing investigation.
Furthermore, the development of methods for the direct C-H activation of deuterated arenes could provide alternative pathways for functionalization, complementing traditional cross-coupling approaches. While challenging, the selective activation of a specific C-H (or C-D) bond in the presence of two different halogens would offer a powerful tool for molecular editing. The unique electronic properties conferred by the bromo and iodo substituents, combined with the isotopic label, make this compound an interesting substrate for exploring such novel reactivity.
Recent studies have also delved into metallaphotoredox catalysis for the deuteroalkylation of aryl halides, showcasing the potential for creating complex deuterated molecules through new bond-forming strategies. nih.gov The development of new catalytic systems that can activate aryl halides in unconventional ways will continue to be a major driver of innovation in this field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-4-iodo(2H)benzene, and how can regioselectivity challenges be addressed?
- Methodological Answer : One-step halogenation strategies using directed ortho-metalation or Ullmann coupling can achieve regioselective synthesis. For example, iodine-selective electrophilic substitution at the para position of bromobenzene derivatives can be optimized using copper(I) iodide catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C . Regiochemical conflicts due to steric or electronic effects require DFT calculations to predict substitution patterns and validate outcomes via H NMR coupling constants or X-ray crystallography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze C chemical shifts for halogen-induced deshielding (C-I: ~90–100 ppm; C-Br: ~110–120 ppm) .
- X-ray diffraction : Use SHELX programs for small-molecule refinement to resolve heavy-atom (Br/I) positions and validate bond lengths (C-Br: ~1.89 Å; C-I: ~2.09 Å) .
Q. What strategies are effective for functionalizing this compound into bioactive intermediates?
- Methodological Answer : Leverage sequential cross-coupling reactions:
- Suzuki-Miyaura : Replace iodine with aryl/heteroaryl groups under palladium catalysis (e.g., Pd(PPh), KCO, 80°C) .
- Buchwald-Hartwig amination : Substitute bromine with amines using Pd(dba)/Xantphos . Monitor regiochemical fidelity via LC-MS and comparative TLC.
Advanced Research Questions
Q. How do electronic effects of bromine and iodine influence the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : Perform Hammett analysis to quantify substituent effects on reaction rates. Iodine’s stronger electron-withdrawing nature (−σ = 0.35) vs. bromine (−σ = 0.26) can alter oxidative addition kinetics in Pd-catalyzed couplings. Use cyclic voltammetry to compare metal complexation energies and DFT (B3LYP/6-311+G(d,p)) to model transition states .
Q. What safety protocols are critical for handling this compound in high-throughput workflows?
- Methodological Answer : Implement hazard controls per GHS guidelines:
- Storage : Inert atmosphere (N) at −20°C to prevent photodehalogenation.
- Spill management : Neutralize with activated charcoal or sodium thiosulfate to mitigate bromine/iodine release .
Q. How can crystallographic twinning complicate structural analysis, and what refinement tools are recommended?
- Methodological Answer : Twinning from heavy atoms (Br/I) requires SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections. Use HKL-3000 for data integration and Olex2 for visualizing twin domains .
Q. What isotopic labeling approaches are feasible for tracking this compound in metabolic studies?
- Methodological Answer : Synthesize deuterated analogs (e.g., 1-bromo-4-iodobenzene-[d]) via H/D exchange using DO and Pd/C under high pressure. Validate isotopic purity via high-resolution mass spectrometry (HRMS) .
Application-Oriented Questions
Q. How is this compound utilized in pharmacological scaffold design?
- Methodological Answer : Serve as a dual-functional building block for:
- Kinase inhibitors : Introduce pyridine or quinazoline motifs via Sonogashira coupling.
- PET tracers : Radiolabel with I for in vivo imaging, optimized via microfluidic reactors .
Q. How should researchers resolve contradictions in reported spectroscopic data for halogenated benzenes?
- Methodological Answer : Cross-validate using multi-technique datasets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
